Imitrodast

Description

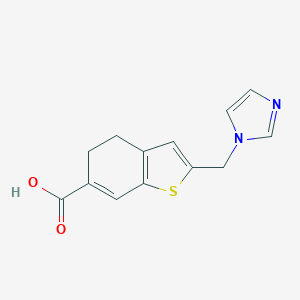

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-13(17)10-2-1-9-5-11(18-12(9)6-10)7-15-4-3-14-8-15/h3-6,8H,1-2,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBSZXUPPSXPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1C(=O)O)SC(=C2)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150829 | |

| Record name | Imitrodast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114686-12-3 | |

| Record name | Imitrodast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114686123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imitrodast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMITRODAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ5G1KFHN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Imitrodast in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imitrodast, also known as CS-518 or RS-5186, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. This technical guide delineates the core mechanism by which this compound exerts its antiplatelet effects. By specifically targeting the enzymatic activity of TXA2 synthase, this compound effectively curtails the production of TXA2, a pivotal mediator in platelet activation and aggregation. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical and clinical investigations, and detailed experimental methodologies for assessing the efficacy of imitrod ast.

Introduction: The Role of Thromboxane A2 in Platelet Aggregation

Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release various agonists that recruit additional platelets to form a hemostatic plug. One of the most potent of these agonists is thromboxane A2 (TXA2).

TXA2 is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Once produced, TXA2 binds to the thromboxane-prostanoid (TP) receptors on the surface of platelets, initiating a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors. This change enables the binding of fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.

Core Mechanism of Action of this compound

This compound functions as a selective inhibitor of thromboxane A2 synthase. This targeted action is the cornerstone of its antiplatelet activity.

Inhibition of Thromboxane A2 Synthase

This compound directly binds to and inhibits the enzymatic activity of thromboxane A2 synthase. This prevents the conversion of prostaglandin H2 (PGH2), the precursor molecule, into TXA2. The consequence is a significant reduction in the levels of TXA2 produced by activated platelets.

Downstream Effects on Platelet Signaling

By decreasing TXA2 levels, this compound effectively dampens the pro-aggregatory signals mediated by the TP receptor. This leads to:

-

Reduced Glycoprotein IIb/IIIa Receptor Activation: With diminished TXA2 signaling, the inside-out signaling pathway that activates GPIIb/IIIa receptors is attenuated.

-

Inhibition of Platelet Aggregation: The reduced activation of GPIIb/IIIa receptors impairs the ability of platelets to bind to fibrinogen, thereby inhibiting platelet aggregation induced by various agonists that rely on the TXA2 pathway for signal amplification, such as arachidonic acid and collagen.

Potential for Prostaglandin Shunting

A notable consequence of selective TXA2 synthase inhibition is the potential for the redirection of the precursor PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2). Both PGI2 and PGD2 are known to be inhibitors of platelet aggregation, acting via the elevation of intracellular cyclic adenosine monophosphate (cAMP). This "prostaglandin shunting" may contribute to the overall antiplatelet effect of this compound.

Quantitative Data on the Antiplatelet Effects of this compound

Clinical studies in healthy volunteers have demonstrated the potent and long-lasting inhibitory effects of this compound (CS-518) on thromboxane synthesis and platelet aggregation.

| Parameter | Agonist | Dosage of this compound | Effect |

| Thromboxane B2 (TXB2) Production | - | Single and multiple oral doses | Significant and sustained inhibition |

| Platelet Aggregation | Arachidonic Acid | Single and multiple oral doses | Marked inhibition |

| Platelet Aggregation | Collagen | Single and multiple oral doses | Inhibition |

| Platelet Aggregation | ADP | Single and multiple oral doses | Inhibition |

Note: Specific IC50 values and percentage inhibition data are typically found within the full-text publications of clinical and preclinical studies. The provided table summarizes the qualitative findings from available abstracts.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in inhibiting platelet aggregation.

Experimental Workflow for Assessing this compound's Efficacy

Caption: Workflow for in vitro evaluation of this compound's antiplatelet activity.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antiplatelet effects of this compound. Specific concentrations and incubation times should be optimized based on the experimental system.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (typically in a 9:1 blood to anticoagulant ratio).

-

Centrifugation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

-

PRP Collection: Carefully aspirate the upper, straw-colored PRP layer into a separate sterile tube.

-

Platelet Count Adjustment: Determine the platelet count in the PRP and, if necessary, adjust to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).

Light Transmission Aggregometry (LTA)

-

Instrument Setup: Calibrate the aggregometer using PPP to set the 100% transmission (maximum aggregation) and PRP to set the 0% transmission (baseline).

-

Incubation: Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C for a short pre-incubation period to stabilize.

-

Inhibitor Addition: Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified period (e.g., 1-5 minutes) to allow for drug-platelet interaction.

-

Agonist-Induced Aggregation: Initiate platelet aggregation by adding a known concentration of an agonist, such as arachidonic acid (e.g., 0.5-1 mM) or collagen (e.g., 1-5 µg/mL).

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The maximum aggregation percentage is determined from this curve.

Thromboxane B2 (TXB2) Measurement

-

Sample Collection: Following the completion of the aggregation assay (or in a parallel experiment), terminate the reaction (e.g., by adding a stopping solution like indomethacin or by rapid freezing).

-

Sample Processing: Centrifuge the sample to pellet the platelets and collect the supernatant.

-

Immunoassay: Measure the concentration of TXB2, the stable metabolite of TXA2, in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

Conclusion

This compound is a specific inhibitor of thromboxane A2 synthase, which represents a targeted approach to antiplatelet therapy. Its mechanism of action is centered on the reduction of TXA2 production, thereby inhibiting a key pathway in platelet activation and aggregation. The potential for shunting prostaglandin metabolism towards anti-aggregatory prostaglandins may further enhance its therapeutic effect. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiplatelet agents.

An In-depth Technical Guide to Imitrodast: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] By targeting this key enzyme in the arachidonic acid cascade, this compound effectively reduces the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the pharmacological mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is chemically described as 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid. It is also available as a sodium salt, this compound Sodium.

Chemical Identifiers

| Identifier | This compound | This compound Sodium |

| IUPAC Name | 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid | sodium 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylate |

| SMILES | C1CC2=C(C=C1C(=O)O)SC(=C2)CN3C=CN=C3 | C1CC2=C(C=C1C(=O)[O-])SC(=C2)CN3C=CN=C3.[Na+] |

| Molecular Formula | C13H12N2O2S | C13H11N2NaO2S |

| CAS Number | 114686-12-3 | 113817-57-5 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its sodium salt are presented below. These properties are crucial for formulation development, pharmacokinetic studies, and analytical method development.

General Properties

| Property | This compound | This compound Sodium |

| Molecular Weight | 260.31 g/mol | 282.30 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

Predicted Physicochemical Properties

| Property | This compound | Source |

| XLogP3-AA | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 260.06194880 | PubChem |

| Monoisotopic Mass | 260.06194880 | PubChem |

| Topological Polar Surface Area | 83.4 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 372 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting thromboxane A2 (TXA2) synthase, a key enzyme in the prostaglandin synthesis pathway.[1][2][3] This inhibition leads to a reduction in the production of TXA2, a potent mediator of platelet aggregation, vasoconstriction, and bronchoconstriction.

Prostaglandin Synthesis Pathway and the Role of this compound

The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] PGH2 serves as a common precursor for various prostanoids, including TXA2. Thromboxane A2 synthase then specifically converts PGH2 into TXA2.[3]

This compound's mechanism involves the direct inhibition of thromboxane A2 synthase. By blocking this enzyme, this compound prevents the conversion of PGH2 to TXA2. This leads to a redirection of the metabolic pathway, potentially increasing the synthesis of other prostaglandins like prostacyclin (PGI2) and prostaglandin D2 (PGD2), which have anti-aggregatory and vasodilatory properties.[1]

Therapeutic Potential

The inhibitory action of this compound on TXA2 synthesis underlies its therapeutic potential in conditions where TXA2 plays a significant pathophysiological role. Clinical and preclinical studies have explored its utility in respiratory and cardiovascular diseases.

Asthma and Allergic Rhinitis

Thromboxane A2 is a potent bronchoconstrictor and is implicated in the inflammatory cascade of asthma and allergic rhinitis.[6][7][8] By reducing TXA2 levels, this compound can potentially alleviate bronchoconstriction and airway inflammation, making it a therapeutic candidate for these conditions.

Experimental Protocols

The following section outlines a general experimental protocol for assessing the inhibitory activity of compounds like this compound on thromboxane A2 synthase.

Thromboxane A2 Synthase Inhibition Assay

This assay is designed to screen for inhibitors of thromboxane A2 synthase. A common method involves a fluorescence polarization (FP)-based assay.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) on human thromboxane A2 synthase.

Principle: The assay utilizes a fluorescently-labeled probe that binds to the active site of the thromboxane A2 synthase. Inhibitors compete with this probe for binding, leading to a decrease in fluorescence polarization, which can be quantified.[9][10]

Materials:

-

Recombinant human thromboxane A2 synthase

-

Fluorescently-labeled thromboxane A2 synthase-specific probe (e.g., TAMRA-conjugated)

-

Assay buffer

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Ozagrel)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound and positive control at various concentrations. Reconstitute the thromboxane A2 synthase and the fluorescent probe according to the manufacturer's instructions.

-

Assay Reaction:

-

Add the assay buffer to the wells of the 384-well plate.

-

Add the test compound or positive control to the respective wells.

-

Add the thromboxane A2 synthase enzyme to all wells except the blank.

-

Initiate the reaction by adding the fluorescent probe to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for a TAMRA probe).[9][10]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a specific inhibitor of thromboxane A2 synthase with a well-defined mechanism of action. Its ability to modulate the prostaglandin pathway highlights its potential as a therapeutic agent in diseases characterized by excessive TXA2 production. This technical guide provides foundational information for researchers and drug development professionals working with or interested in this compound and related compounds. Further experimental validation of its physicochemical properties and continued investigation into its clinical applications are warranted.

References

- 1. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irreversible inhibition of thromboxane (TX) A2 synthesis by Y-20811, a selective TX synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyeducation.org [pharmacologyeducation.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Treatment and outcomes in patients with asthma and allergic rhinitis in the United kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Management of patients with allergic rhinitis and asthma: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous treatment of asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide: Imitrodast Sodium vs. Imitrodast Free Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imitrodast is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, implicating it in the pathophysiology of various cardiovascular and respiratory diseases. As with many acidic drug molecules, this compound can exist in its free acid form or as a salt, most commonly the sodium salt. The choice between the free acid and the salt form is a critical decision in drug development, profoundly influencing the compound's physicochemical properties, formulation strategies, and ultimately its clinical performance.

This technical guide provides a detailed comparison of this compound sodium and this compound free acid, focusing on their core chemical and physical differences, the implications for drug development, and relevant experimental protocols. Due to the limited availability of direct comparative data in the public domain, this guide synthesizes information based on established principles of pharmaceutical sciences and available data for this compound and analogous compounds.

Core Physicochemical and Pharmacological Properties

This compound's chemical structure features a carboxylic acid group, which is the basis for the formation of its sodium salt.

This compound Free Acid

-

Molecular Formula: C₁₃H₁₂N₂O₂S[1]

-

Molecular Weight: 260.31 g/mol [1]

-

IUPAC Name: 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylic acid[1]

This compound Sodium

-

Molecular Formula: C₁₃H₁₁N₂NaO₂S[2]

-

Molecular Weight: 282.30 g/mol [2]

-

IUPAC Name: sodium 2-(imidazol-1-ylmethyl)-4,5-dihydro-1-benzothiophene-6-carboxylate[2]

The primary distinction between the two forms lies in the ionization of the carboxylic acid group. In the sodium salt, the acidic proton is replaced by a sodium ion, leading to significant differences in their physicochemical properties.

Data Presentation: Comparative Analysis

While direct, head-to-head quantitative data for this compound sodium versus its free acid is scarce in publicly accessible literature, we can infer their comparative properties based on the well-established principles of salt formation for acidic drugs. The following tables summarize these expected differences.

Table 1: Physicochemical Properties

| Property | This compound Free Acid | This compound Sodium | Rationale |

| Aqueous Solubility | Lower | Higher | The ionic nature of the sodium salt allows for stronger interactions with polar water molecules, leading to increased solubility. |

| Dissolution Rate | Slower | Faster | The higher solubility of the sodium salt generally leads to a faster rate of dissolution in aqueous media. |

| Hygroscopicity | Lower | Potentially Higher | Salt forms of drugs often have a greater tendency to absorb moisture from the atmosphere. |

| Solid-State Stability | Generally Stable | Potentially susceptible to disproportionation (conversion back to the free acid) in the presence of moisture and acidic excipients. | |

| Melting Point | Specific to the crystalline form | Generally higher than the free acid | The ionic lattice of the salt form typically requires more energy to break than the intermolecular forces in the free acid crystal. |

| pKa | ~4-5 (Estimated for the carboxylic acid) | Not applicable (fully ionized) | The pKa is a property of the acidic functional group. |

Table 2: Pharmacokinetic and Pharmacodynamic Properties (Expected)

| Property | This compound Free Acid | This compound Sodium | Rationale |

| Oral Bioavailability | Potentially Lower | Potentially Higher | The faster dissolution and higher solubility of the sodium salt can lead to more rapid and complete absorption from the gastrointestinal tract, especially for a poorly soluble free acid. |

| Onset of Action | Potentially Slower | Potentially Faster | Faster absorption of the sodium salt would lead to a quicker attainment of therapeutic plasma concentrations. |

| In Vitro Potency (IC50/Ki) | Expected to be similar | Expected to be similar | The active moiety is the this compound anion, which is the same for both forms once dissolved. Any minor differences would likely be due to the different molecular weights. |

Experimental Protocols

Synthesis of this compound Sodium from this compound Free Acid

Objective: To convert this compound free acid into its sodium salt to potentially enhance its aqueous solubility.

Materials:

-

This compound free acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol (or other suitable organic solvent)

-

Water, deionized

-

Magnetic stirrer and stir bar

-

pH meter

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve a known quantity of this compound free acid in a suitable organic solvent, such as ethanol.

-

In a separate container, prepare a stoichiometric equivalent of a sodium base solution (e.g., 1 M NaOH in deionized water).

-

Slowly add the sodium base solution to the solution of this compound free acid while stirring.

-

Monitor the pH of the reaction mixture. The addition is complete when a stable pH, typically in the neutral to slightly basic range, is achieved, indicating the complete neutralization of the carboxylic acid.

-

Remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

-

The resulting solid is the crude this compound sodium. It can be further purified by recrystallization from a suitable solvent system.

-

The final product should be dried under vacuum and characterized by techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

In Vitro Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound sodium and this compound free acid against thromboxane A2 synthase.

Materials:

-

Human platelet microsomes (as a source of thromboxane A2 synthase)

-

This compound sodium and this compound free acid stock solutions (in a suitable solvent like DMSO)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.

-

Incubator

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound sodium and this compound free acid in the assay buffer.

-

In a microplate, add the platelet microsomes, the test compound dilutions (or vehicle control), and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction mixture for a specific duration (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., a solution containing a cyclooxygenase inhibitor like indomethacin to prevent further metabolism of arachidonic acid).

-

Quantify the amount of TXB2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition of TXB2 formation against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Mandatory Visualizations

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Caption: A logical workflow for comparing this compound free acid and its sodium salt.

Discussion and Conclusion

The conversion of a free acid to a salt form is a common and effective strategy in pharmaceutical development to enhance the solubility and dissolution rate of poorly water-soluble drugs. In the case of this compound, the sodium salt is expected to exhibit significantly higher aqueous solubility and a faster dissolution rate compared to the free acid. These improved physicochemical properties are anticipated to translate into enhanced oral bioavailability and a more rapid onset of action.

While the intrinsic pharmacological activity of the this compound anion should remain unchanged regardless of the form administered, the improved pharmacokinetic profile of the sodium salt would likely make it the preferred candidate for clinical development, particularly for oral dosage forms. However, the potential for higher hygroscopicity and the risk of disproportionation of the sodium salt in certain formulation environments must be carefully evaluated during preformulation and formulation development studies.

The selection of the optimal form of this compound for a specific therapeutic application requires a comprehensive evaluation of its physicochemical properties, manufacturability, stability, and in vivo performance. The experimental protocols and logical workflow outlined in this guide provide a framework for conducting such a comparative assessment. For researchers and drug development professionals, a thorough understanding of the differences between the free acid and salt forms is paramount for the successful development of a safe, effective, and stable drug product.

References

An In-depth Technical Guide on the Core Mechanism of Imitrodast: A Thromboxane A2 Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and a key player in thrombosis and inflammation. By specifically targeting TXA2 synthase, this compound effectively reduces the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction. This targeted action makes this compound a compound of significant interest for therapeutic applications in cardiovascular diseases and inflammatory conditions such as asthma. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its effects on relevant signaling pathways.

Introduction

Thromboxane A2 (TXA2) is an eicosanoid synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and TXA2 synthase. Produced primarily by activated platelets, TXA2 acts as a potent prothrombotic and pro-inflammatory agent. Its physiological effects, which include stimulating platelet activation and aggregation and inducing vasoconstriction, are mediated through the thromboxane receptor (TP). Dysregulation of the TXA2 pathway has been implicated in the pathophysiology of various diseases, including myocardial infarction, stroke, atherosclerosis, and bronchial asthma.

This compound, with the chemical name 4,5-Dihydro-2-(imidazol-1-ylmethyl)benzo[b]thiophene-6-carboxylic acid, is a selective inhibitor of TXA2 synthase. Its mechanism of action involves the specific blockade of the conversion of prostaglandin H2 (PGH2) to TXA2, without significantly affecting other enzymes in the arachidonic acid cascade, such as cyclooxygenase. This selectivity offers a potential therapeutic advantage over non-selective COX inhibitors like aspirin, which inhibit the production of both prothrombotic TXA2 and antithrombotic prostacyclin (PGI2). This guide delves into the technical details of this compound's interaction with TXA2 synthase and its downstream pharmacological effects.

Mechanism of Action

This compound exerts its pharmacological effect by directly and selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the isomerization of the prostaglandin endoperoxide PGH2 into TXA2. By blocking this critical step, this compound effectively depletes the levels of TXA2, thereby mitigating its pro-aggregatory and vasoconstrictive effects. A key feature of selective TXA2 synthase inhibition is the potential redirection of PGH2 metabolism towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2), which have anti-aggregatory and vasodilatory properties.

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified in various in vitro and ex vivo systems. The following tables summarize the key quantitative data regarding its efficacy as a TXA2 synthase inhibitor and its impact on platelet aggregation.

Table 1: Inhibitory Activity of this compound against Thromboxane A2 Synthase

| Assay System | Parameter | Value | Reference |

| Human Platelet Microsomes | IC50 (TXB2 production) | Data not available in search results | |

| Washed Human Platelets | IC50 (TXB2 production) | Data not available in search results |

Note: Specific IC50 values for this compound were not found in the provided search results. For context, other potent thromboxane synthase inhibitors have reported IC50 values in the nanomolar range.

Table 2: Effect of this compound on Platelet Aggregation

| Agonist | Species | Assay System | Parameter | Result | Reference |

| Arachidonic Acid | Data not available | Data not available | % Inhibition / IC50 | Data not available | |

| Collagen | Data not available | Data not available | % Inhibition / IC50 | Data not available | |

| ADP | Data not available | Data not available | % Inhibition / IC50 | Data not available | |

| Thrombin | Data not available | Data not available | % Inhibition / IC50 | Data not available |

Note: Quantitative dose-response data for this compound's effect on platelet aggregation induced by specific agonists were not available in the provided search results.

Signaling Pathways

The signaling cascade initiated by arachidonic acid and the site of this compound's intervention are critical to understanding its mechanism.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro and ex vivo evaluation of this compound's pharmacological profile.

Thromboxane A2 Synthase Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on TXA2 synthase activity in human platelets.

Protocol Details:

-

Preparation of Human Platelet Microsomes:

-

Isolate human platelets from whole blood by differential centrifugation.

-

Wash the platelet pellet and resuspend in a suitable buffer.

-

Lyse the platelets by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

Pre-incubate the platelet microsomes with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding a known concentration of PGH2 as the substrate.

-

Allow the reaction to proceed for a defined period.

-

Terminate the reaction by adding a stopping solution (e.g., a solution of a stable TXA2/PGH2 receptor antagonist or by acidification).

-

-

Quantification of Thromboxane B2 (TXB2):

-

TXA2 is highly unstable and rapidly hydrolyzes to its stable metabolite, TXB2.

-

Measure the concentration of TXB2 in the reaction mixture using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Construct a standard curve using known concentrations of TXB2.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 formation at each this compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of TXA2 synthase activity) by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation induced by various agonists.

Protocol Details:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw venous blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15-20 minutes.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Place a cuvette containing PRP in the aggregometer at 37°C with a magnetic stir bar.

-

Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

-

Add a specific concentration of this compound (or vehicle) to the PRP and incubate for a predetermined time.

-

Initiate platelet aggregation by adding a known concentration of an agonist (e.g., arachidonic acid, collagen, ADP, or thrombin).

-

Record the change in light transmission over time.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each this compound concentration compared to the vehicle control.

-

Construct dose-response curves to determine the IC50 of this compound for each agonist.

-

Effects on Pro-Inflammatory Mediators

The inhibition of TXA2 synthase by this compound can influence the broader inflammatory milieu.

Prostaglandins

By blocking the conversion of PGH2 to TXA2, this compound can lead to an accumulation of PGH2, which can then be shunted towards the synthesis of other prostaglandins. Studies with other TXA2 synthase inhibitors have shown increased production of PGD2, PGE2, and PGF2α. These prostaglandins have diverse and sometimes opposing effects on inflammation and platelet function. For instance, PGD2 can inhibit platelet aggregation, while PGE2 can have both pro- and anti-inflammatory roles depending on the context.

Leukotrienes and Cytokines

The direct effect of this compound on the synthesis of leukotrienes, another major class of inflammatory mediators derived from arachidonic acid, has not been extensively characterized in the provided search results. Similarly, the impact of this compound on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) requires further investigation.

Therapeutic Implications in Asthma

Airway hyperresponsiveness and inflammation are hallmarks of asthma. TXA2 is a potent bronchoconstrictor and is implicated in the pathogenesis of asthma. By inhibiting TXA2 synthesis, this compound has the potential to reduce bronchoconstriction and airway inflammation. Clinical studies are needed to fully elucidate the therapeutic benefits of this compound in asthma, including its effects on forced expiratory volume in one second (FEV1) and provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).

Conclusion

This compound is a selective inhibitor of thromboxane A2 synthase with the potential to be a valuable therapeutic agent in conditions characterized by excessive platelet activation and inflammation. Its targeted mechanism of action offers a promising pharmacological profile. This technical guide has provided an overview of the core principles of this compound's function. Further research is warranted to fully characterize its quantitative efficacy and to elucidate its complete range of effects on the complex network of inflammatory mediators. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct further investigations into this promising compound.

Preclinical Profile of Thromboxane A2 Synthase Inhibitors in Asthma Models: A Technical Overview

Disclaimer: Preclinical data for Imitrodast (TAS-205), a hematopoietic prostaglandin D synthase (HPGDS) inhibitor, in asthma models are not publicly available. This document provides a technical review of preclinical research on a related therapeutic class, thromboxane A2 synthase inhibitors, which have been investigated for their potential in asthma treatment. The findings presented here are based on analogous compounds and are intended to provide insights into a relevant pathway in asthma pathophysiology for researchers, scientists, and drug development professionals.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, reversible airway obstruction, and airway inflammation. Thromboxane A2 (TXA2), a potent bronchoconstrictor and inflammatory mediator derived from the arachidonic acid cascade, is implicated in the pathogenesis of asthma. Consequently, inhibitors of thromboxane A2 synthase, the enzyme responsible for the production of TXA2, have been evaluated as a potential therapeutic strategy for asthma. This technical guide summarizes the key preclinical findings for two such inhibitors, Ozagrel (OKY-046) and CS-518, in relevant animal models of asthma.

Mechanism of Action: Thromboxane A2 Synthesis Pathway

The arachidonic acid cascade leads to the production of various pro-inflammatory and homeostatic mediators. In the context of asthma, the cyclooxygenase (COX) pathway converts arachidonic acid into prostaglandin H2 (PGH2). Thromboxane A2 synthase then metabolizes PGH2 into TXA2, which exerts its biological effects by binding to the thromboxane-prostanoid (TP) receptor. Inhibition of thromboxane A2 synthase is expected to reduce the levels of TXA2, thereby mitigating its bronchoconstrictive and pro-inflammatory effects in the airways.

Preclinical Efficacy Data

The preclinical efficacy of thromboxane A2 synthase inhibitors has been evaluated in various animal models of asthma, primarily focusing on their ability to inhibit bronchoconstriction and airway inflammation.

Inhibition of Bronchoconstriction

Studies in ovalbumin-sensitized guinea pigs, a classic model of allergic asthma, have demonstrated the ability of thromboxane A2 synthase inhibitors to attenuate antigen-induced bronchoconstriction.

| Compound | Animal Model | Challenge | Endpoint | Dose/Concentration | Efficacy |

| CS-518 | Ovalbumin-sensitized Guinea Pig | Ovalbumin | Antigen-induced bronchoconstriction | Not Specified | Significant inhibition of the SRS-A mediated component |

| Ozagrel (OKY-046) | Capsaicin-sensitized Guinea Pig | Capsaicin | Capsaicin-induced cough | 10, 30, 100 mg/kg (p.o.) | Dose-dependent inhibition (ED50 = 26.3 mg/kg)[1] |

Table 1: Preclinical Efficacy of Thromboxane A2 Synthase Inhibitors on Bronchoconstriction and Airway Reactivity

Anti-inflammatory Effects

The anti-inflammatory potential of thromboxane A2 synthase inhibitors has been investigated in murine models of allergic airway inflammation. These studies typically involve sensitization to an allergen like ovalbumin followed by challenge to induce an inflammatory response in the lungs.

| Compound | Animal Model | Key Parameters | Dose/Concentration | Results |

| Ozagrel (OKY-046) | Ovalbumin-sensitized BALB/c Mice | Eosinophil count in BALF | Not Specified | Significant reduction in eosinophil infiltration |

Table 2: Anti-inflammatory Effects of Ozagrel in a Murine Asthma Model

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of thromboxane A2 synthase inhibitors in asthma models.

Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma

This model is widely used to assess the effects of novel therapeutics on antigen-induced bronchoconstriction and airway hyperresponsiveness.

Protocol Details:

-

Animal Model: Male Hartley guinea pigs are commonly used.

-

Sensitization: Animals are sensitized with intraperitoneal injections of ovalbumin emulsified in an adjuvant such as aluminum hydroxide. A typical protocol involves injections on day 0 and day 2.

-

Drug Administration: The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the antigen challenge.

-

Antigen Challenge: On a designated day post-sensitization (e.g., day 14 or 21), conscious animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of ovalbumin for a defined period.

-

Measurement of Bronchoconstriction: Airway resistance is continuously monitored before, during, and after the ovalbumin challenge to determine the peak bronchoconstrictor response and the duration of action of the test compound. Specific airway conductance (sGaw) is a key parameter measured.[2][3]

Murine Model of Allergic Airway Inflammation

This model is employed to evaluate the anti-inflammatory effects of drug candidates by assessing cellular infiltration and cytokine levels in the lungs.

Protocol Details:

-

Animal Model: BALB/c mice are frequently used due to their propensity to mount a robust Th2-type immune response.

-

Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin and aluminum hydroxide on specific days (e.g., day 0 and day 7).

-

Challenge: Sensitized mice are challenged with aerosolized ovalbumin on several consecutive days (e.g., days 14-17).

-

Bronchoalveolar Lavage (BAL): At a defined time point after the final challenge (e.g., 24-48 hours), mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a fixed volume of saline into the lungs via a tracheal cannula.

-

Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total cell counts are determined, and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) are performed on cytospin preparations stained with a differential stain.

-

Cytokine Analysis: The supernatant from the BAL fluid can be used to measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) by ELISA or other immunoassays.

Summary and Future Directions

The preclinical data for thromboxane A2 synthase inhibitors such as Ozagrel and CS-518 suggest that this class of compounds has the potential to mitigate key features of asthma, including bronchoconstriction and airway inflammation. The inhibitory effects on antigen-induced bronchoconstriction in guinea pigs and the reduction of eosinophilic inflammation in mice provide a rationale for their investigation as asthma therapeutics.

However, it is crucial to reiterate that there is a lack of specific preclinical data for this compound (TAS-205) in the context of asthma. Future preclinical studies would be necessary to directly evaluate the efficacy of this compound in established animal models of asthma to determine its potential as a treatment for this respiratory disease. Such studies should focus on generating robust dose-response data for both bronchoconstriction and airway inflammation endpoints, as well as exploring the detailed mechanism of action in the airways.

References

- 1. Participation of thromboxane A2 in the cough response in guinea-pigs: antitussive effect of ozagrel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of specific airway conductance in guinea pigs. A noninvasive method - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Targets of Imitrodast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imitrodast is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2. TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, and its inhibition is a therapeutic strategy in a variety of cardiovascular and respiratory diseases. While the primary mechanism of action of this compound is well-established, a comprehensive understanding of its full cellular interaction profile is crucial for a complete assessment of its therapeutic potential and safety. This technical guide aims to provide a thorough overview of the known cellular targets of this compound beyond its canonical interaction with TXA2 synthase.

However, a comprehensive review of the current scientific literature and publicly available pharmacological data reveals a significant lack of information regarding specific off-target cellular interactions of this compound. Extensive searches of pharmacological databases and peer-reviewed publications did not yield any conclusive evidence of this compound binding to or functionally modulating other cellular targets with significant affinity or potency.

This guide will therefore focus on the established pharmacology of this compound concerning its primary target and discuss the methodologies that could be employed to investigate potential off-target effects, a critical step in the preclinical and clinical development of any therapeutic agent.

Established Cellular Target: Thromboxane A2 Synthase

The primary and well-documented cellular target of this compound is thromboxane A2 (TXA2) synthase (EC 5.3.99.5).

Mechanism of Action

This compound acts as a competitive and selective inhibitor of TXA2 synthase. By binding to the active site of the enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a significant reduction in the biosynthesis of TXA2, thereby attenuating its downstream physiological effects.

Signaling Pathway of TXA2 Synthase Inhibition

The inhibition of TXA2 synthase by this compound interrupts a critical signaling pathway involved in thrombosis and vasoconstriction.

The Impact of Thromboxane Synthase Inhibition on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imitrodast and similar compounds, as selective inhibitors of thromboxane A2 (TXA2) synthase, represent a targeted approach to modulating the intricate prostaglandin synthesis pathway. By specifically blocking the conversion of prostaglandin H2 (PGH2) to the potent pro-aggregatory and vasoconstrictive agent TXA2, these inhibitors fundamentally alter the balance of prostanoid production. This guide provides an in-depth technical overview of the mechanism of action of thromboxane synthase inhibitors, using dazoxiben as a well-characterized example. It details the quantitative effects on prostaglandin levels, outlines key experimental protocols for their evaluation, and visualizes the underlying signaling pathways.

Mechanism of Action: Shifting the Prostaglandin Balance

The primary mechanism of action of this compound-like compounds is the selective and competitive inhibition of thromboxane A2 synthase, the terminal enzyme in the synthesis of TXA2 from the precursor PGH2. This inhibition leads to two major consequences:

-

Reduction of Thromboxane A2: The direct effect is a significant decrease in the production of TXA2, a key mediator of platelet aggregation and vasoconstriction.

-

Redirection of Prostaglandin H2 Metabolism: The accumulation of PGH2 substrate results in its increased metabolism by other prostaglandin synthases, leading to an elevated synthesis of other prostanoids, notably prostacyclin (PGI2), prostaglandin E2 (PGE2), and prostaglandin D2 (PGD2).[1] These prostaglandins often have opposing physiological effects to TXA2, such as vasodilation and inhibition of platelet aggregation.

This shift in the prostanoid profile from a prothrombotic to a more antithrombotic and vasodilatory state is the therapeutic basis for the action of thromboxane synthase inhibitors.

Quantitative Effects on Prostaglandin Synthesis

The inhibitory potency and the extent of prostaglandin redirection can be quantified through various in vitro and in vivo studies. Dazoxiben serves as a relevant case study for understanding these quantitative effects.

| Parameter | Method | Matrix | Value/Effect | Reference |

| IC50 for TXB2 Production Inhibition | Radioimmunoassay (RIA) | Clotting Human Whole Blood | 0.3 µg/mL (~1.1 µM) | [1] |

| In Vivo Plasma Thromboxane Reduction | Not Specified | Human Plasma | ~80% reduction | [2] |

| Enhancement of Prostaglandin Production | Radioimmunoassay (RIA) | Clotting Human Whole Blood | PGE2 > PGF2α > 6-keto-PGF1α | [1] |

| Effect on Urinary TXA2 Metabolite (2,3-dinor-TXB2) | Not Specified | Human Urine | >90% suppression (for Dazmegrel) | |

| Change in Urinary TXA2/PGI2 Metabolite Ratio | Not Specified | Human Urine | From ~5.0 to 0.2 (for Dazmegrel) |

Experimental Protocols

A variety of experimental techniques are employed to assess the impact of thromboxane synthase inhibitors on prostaglandin synthesis and platelet function. Below are detailed methodologies for key assays.

In Vitro Thromboxane Synthase Inhibition Assay (using Human Platelets)

This assay determines the concentration-dependent inhibition of TXA2 production by the test compound in a physiologically relevant cell system.

Materials:

-

Human whole blood collected in trisodium citrate.

-

Test compound (e.g., Dazoxiben) stock solution in a suitable solvent (e.g., DMSO).

-

Collagen (agonist).

-

Phosphate Buffered Saline (PBS).

-

Radioimmunoassay (RIA) or ELISA kit for Thromboxane B2 (TXB2), the stable hydrolysis product of TXA2.

-

Centrifuge.

-

Water bath.

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.

-

Incubation with Inhibitor: Aliquot PRP into microcentrifuge tubes. Add varying concentrations of the test compound (or vehicle control) and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Thromboxane Synthesis: Add collagen to a final concentration known to induce robust platelet aggregation and TXA2 synthesis (e.g., 2 µg/mL).

-

Incubation: Incubate the mixture for a defined period (e.g., 5 minutes) at 37°C in a shaking water bath to allow for platelet activation and TXA2 production.

-

Termination of Reaction: Stop the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin) and placing the tubes on ice.

-

Sample Preparation: Centrifuge the samples at 12,000 x g for 5 minutes to pellet the platelets.

-

Quantification of TXB2: Collect the supernatant and measure the concentration of TXB2 using a commercially available RIA or ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of TXB2 production against the logarithm of the test compound concentration to determine the IC50 value.

Whole Blood Aggregation Assay

This assay assesses the functional consequence of thromboxane synthase inhibition on platelet aggregation.

Materials:

-

Fresh human whole blood collected in trisodium citrate.

-

Test compound (e.g., Dazoxiben) stock solution.

-

Agonist (e.g., Arachidonic Acid or Collagen).

-

Saline.

-

Whole blood aggregometer.

Procedure:

-

Sample Preparation: Dilute the whole blood sample 1:1 with pre-warmed saline.

-

Incubation with Inhibitor: Add the test compound at various concentrations (or vehicle control) to the diluted blood and incubate for a predetermined time (e.g., 5 minutes) at 37°C in the aggregometer cuvettes with stirring.

-

Baseline Measurement: Record the baseline impedance or light transmission for 1-2 minutes.

-

Initiation of Aggregation: Add the agonist (e.g., arachidonic acid at a final concentration of 0.5 mM) to initiate platelet aggregation.

-

Data Acquisition: Record the change in impedance or light transmission over time (typically 5-10 minutes).

-

Data Analysis: The extent of aggregation is typically quantified as the maximum change in impedance or light transmission, the area under the curve (AUC), or the slope of the aggregation curve. Compare the results from treated samples to the vehicle control.[3][4][5]

Measurement of Urinary Prostaglandin Metabolites

This in vivo method provides an integrated assessment of systemic prostaglandin production over time.

Materials:

-

24-hour urine collections from subjects before and after administration of the test compound.

-

Internal standards (deuterated metabolites of the prostaglandins of interest).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Solvents for extraction and chromatography.

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

Procedure:

-

Sample Preparation: Thaw the urine samples and add the deuterated internal standards.

-

Solid-Phase Extraction: Acidify the urine and apply it to a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the prostaglandins with an organic solvent (e.g., ethyl acetate).

-

Derivatization (for GC-MS): Evaporate the eluate to dryness and derivatize the prostaglandins to make them volatile for GC analysis. This typically involves methoximation of keto groups and silylation of hydroxyl groups.

-

GC-MS or LC-MS/MS Analysis: Inject the prepared sample into the GC-MS or LC-MS/MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target prostaglandin metabolites and their corresponding internal standards.

-

Data Analysis: Calculate the concentration of each metabolite by comparing the peak area ratio of the endogenous metabolite to its deuterated internal standard against a standard curve. Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The inhibition of thromboxane synthase and the subsequent redirection of PGH2 metabolism trigger a cascade of signaling events. These can be visualized to better understand the drug's mechanism of action.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound/Dazoxiben.

Caption: Downstream signaling effects of altered prostaglandin levels.

Caption: General experimental workflow for evaluating thromboxane synthase inhibitors.

Conclusion

Thromboxane synthase inhibitors like this compound and dazoxiben offer a precise mechanism for modulating the prostaglandin pathway. By selectively blocking TXA2 synthesis, they not only reduce the levels of a potent prothrombotic and vasoconstrictive mediator but also promote the production of beneficial prostaglandins such as PGI2. The quantitative assessment of these effects, through a combination of in vitro and in vivo assays, is crucial for the development and characterization of these therapeutic agents. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of eicosanoid pharmacology and drug discovery.

References

- 1. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dazoxiben examined for platelet inhibition effect in an artificial circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Imitrodast: A Technical Guide to its Core Effects on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imitrodast, a potent and selective thromboxane A2 (TXA2) synthase inhibitor, presents a compelling profile for modulating immune responses. While primarily recognized for its antiplatelet and vasoconstrictive-inhibiting properties, its influence extends significantly into the realm of immunology. This technical guide delineates the core effects of this compound on immune cell function, underpinned by its mechanism of action—the inhibition of TXA2 synthesis. By reducing the availability of this key lipid mediator, this compound alters the intricate signaling cascades that govern the activation, differentiation, and effector functions of various immune cell populations. This document provides a comprehensive overview of the current understanding of this compound's immunomodulatory activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Thromboxane A2 Synthesis

This compound's primary pharmacological action is the selective inhibition of thromboxane A2 synthase, an enzyme crucial for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2)[1]. TXA2 is a potent lipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and, importantly, the inflammatory response[1][2]. By blocking TXA2 synthesis, this compound effectively reduces the downstream signaling events mediated by this eicosanoid, thereby exerting its immunomodulatory effects[1].

Immune cells, including dendritic cells (DCs), are capable of producing TXA2[3][4]. This locally produced TXA2 can then act in an autocrine or paracrine manner on other immune cells, such as T lymphocytes, which express the thromboxane receptor (TP)[3][4][5]. The binding of TXA2 to its G-protein coupled receptor, TP, initiates a signaling cascade that influences cell adhesion, migration, and activation[3][6][7]. This compound, by preventing the initial synthesis of TXA2, curtails this entire signaling axis.

Effects on T Lymphocyte Function

Thromboxane A2 signaling plays a significant role in modulating T cell activity, particularly the interaction between T cells and antigen-presenting cells like dendritic cells[3][4][6]. By inhibiting TXA2 production, this compound is postulated to enhance T cell-mediated immune responses.

T Cell Activation and Proliferation

Studies have shown that TXA2 can impair the adhesion between dendritic cells and T cells, a critical step for T cell activation[3][4]. Specifically, TXA2 appears to preferentially disrupt the interactions of low-avidity CD4+ T cells with DCs[6][7]. This suggests that under normal physiological conditions, TXA2 acts as a tonic suppressor of weak T cell responses, potentially as a mechanism to maintain self-tolerance and focus the immune response on high-avidity interactions[6][7].

By inhibiting TXA2 synthesis, this compound is expected to relieve this suppressive effect, leading to:

-

Enhanced DC-T cell adhesion: Facilitating more stable and prolonged interactions, which are necessary for complete T cell activation.

-

Increased T cell proliferation: Particularly of low-avidity T cells that would otherwise be suppressed[6][7].

-

Augmented T cell activation marker expression: Studies on TP-deficient mice, which mimic the effect of TXA2 inhibition, show higher expression of activation markers on stimulated CD4+ T cells[6][7].

Cytokine Production

The impact of TXA2 inhibition on T cell cytokine production is complex and appears to be context-dependent. In a murine model of allergic pulmonary inflammation, a TXA2 synthase inhibitor (OKY-046) was found to decrease the production of IL-2, IL-5, and IFN-γ by antigen-stimulated splenic mononuclear cells[8]. This suggests an anti-inflammatory effect in certain allergic or Th2-dominant settings.

Conversely, by promoting the activation of a broader repertoire of T cells, including low-avidity clones, this compound could potentially lead to a more diverse cytokine profile in other contexts. For instance, enhanced activation of follicular helper T cells (TFH) has been observed in the absence of TP signaling, which could lead to increased production of cytokines like IL-21 and IL-4, crucial for B cell help and antibody production[6][9].

Effects on Dendritic Cell Function

Dendritic cells are potent antigen-presenting cells that are also a source of TXA2[3][4]. While this compound's primary effect is on the production of TXA2 by these cells, this can have secondary consequences on their function and their interaction with other immune cells.

By reducing the local concentration of TXA2, this compound can indirectly enhance the ability of DCs to activate T cells by promoting more stable and prolonged cell-cell contacts[3][4][6][7]. There is currently limited direct evidence to suggest that this compound significantly alters other key DC functions such as antigen uptake, processing, or maturation. However, the modulation of the local inflammatory milieu through the reduction of TXA2 could have broader effects on DC phenotype and function.

Effects on Other Immune Cells

The immunomodulatory effects of inhibiting TXA2 synthesis are not limited to the adaptive immune system.

Eosinophils

In a murine model of allergic asthma, treatment with a TXA2 synthase inhibitor significantly reduced the number of eosinophils in bronchoalveolar lavage fluid[8]. This suggests that TXA2 is involved in the recruitment and/or survival of eosinophils in allergic inflammation. Therefore, this compound may have therapeutic potential in eosinophil-driven diseases.

B Lymphocytes

The impact of this compound on B cell function is likely indirect, mediated through its effects on T follicular helper (Tfh) cells. As mentioned, the absence of TXA2 signaling can lead to an augmented accumulation of Tfh cells[6]. Tfh cells are critical for providing help to B cells in germinal centers, leading to antibody production and affinity maturation[9]. Therefore, by enhancing Tfh cell responses, this compound could potentially lead to increased antibody production, particularly of lower-avidity antibodies[6].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on TXA2 synthase inhibitors and their effects on immune cell function. It is important to note that these data are derived from preclinical models and may not be directly translatable to human clinical scenarios involving this compound.

Table 1: Effect of TXA2 Synthase Inhibition on Immune Cell Populations

| Immune Cell Type | Experimental Model | TXA2 Synthase Inhibitor | Observed Effect | Reference |

| Eosinophils | Murine model of allergic asthma | OKY-046 | Significant dose-dependent reduction in BALF | [8] |

| CD4+ T cells | In vivo inflammation model (TP-deficient mice) | N/A (Genetic deletion) | Preferential expansion of weak tetramer-binding cells | [6][7] |

| Follicular helper T cells (TFH) | In vivo inflammation model (TP-deficient mice) | N/A (Genetic deletion) | Augmented accumulation | [6][7] |

Table 2: Effect of TXA2 Synthase Inhibition on Cytokine Production

| Cytokine | Cell Source | Experimental Model | TXA2 Synthase Inhibitor | Observed Effect | Reference |

| IL-2 | Splenic mononuclear cells | Murine model of allergic asthma | OKY-046 | Significant decrease | [8] |

| IL-5 | Splenic mononuclear cells | Murine model of allergic asthma | OKY-046 | Significant decrease | [8] |

| IFN-γ | Splenic mononuclear cells | Murine model of allergic asthma | OKY-046 | Significant decrease | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of TXA2 in T Cell Regulation

The following diagram illustrates the signaling pathway by which dendritic cell-derived TXA2 modulates T cell interaction. This compound acts upstream by preventing the formation of TXA2.

Experimental Workflow for Assessing Immune Cell Function

The following diagram outlines a typical experimental workflow to investigate the effects of a TXA2 synthase inhibitor like this compound on immune cell function in vitro.

Detailed Experimental Protocols

Detailed protocols for the key experiments cited are provided below. These are generalized methodologies and may require optimization based on specific experimental conditions.

Murine Model of Allergic Pulmonary Inflammation

-

Animal Model: BALB/c mice are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in alum.

-

Challenge: Mice are subsequently challenged by repeated exposure to aerosolized OVA.

-

Treatment: A TXA2 synthase inhibitor (e.g., OKY-046) or vehicle is administered to the mice before and during the OVA challenge period.

-

Readouts:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the total and differential cell counts, with a focus on eosinophils.

-

Splenocyte Restimulation: Splenocytes are isolated and restimulated in vitro with OVA. Supernatants are collected to measure cytokine levels (IL-2, IL-5, IFN-γ) by ELISA.

-

Histology: Lung tissues are collected for histological analysis to assess inflammation and tissue damage.[8]

-

In Vitro T Cell Proliferation Assay

-

Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS). Dendritic cells are generated from bone marrow precursors.

-

Co-culture: T cells are co-cultured with antigen-loaded DCs in the presence or absence of a TP agonist or antagonist.

-

Proliferation Measurement: T cell proliferation is assessed by measuring the incorporation of [3H]thymidine or by flow cytometric analysis of carboxyfluorescein succinimidyl ester (CFSE) dilution.[3][4]

Intravital Two-Photon Microscopy of T Cell-DC Interactions

-

Animal Preparation: Mice are surgically prepared to expose a lymph node for imaging.

-

Cell Labeling: T cells and DCs are fluorescently labeled with different dyes (e.g., CFSE, CMTMR).

-

Imaging: Labeled cells are adoptively transferred into recipient mice, and their interactions within the lymph node are visualized in real-time using a two-photon microscope.

-

Analysis: Parameters such as cell motility, contact duration, and clustering are quantified to assess the stability of T cell-DC interactions.[6][7]

Conclusion

This compound, through its targeted inhibition of thromboxane A2 synthase, emerges as a significant modulator of immune cell function. Its primary influence lies in the regulation of T cell activation and proliferation by mitigating the suppressive effects of TXA2 on T cell-dendritic cell interactions. This mechanism suggests a potential for this compound to enhance adaptive immune responses, particularly those involving low-avidity T cells. Furthermore, preclinical evidence points towards its anti-inflammatory properties in the context of allergic inflammation, highlighted by its ability to reduce eosinophil infiltration and modulate cytokine production. The continued exploration of this compound's immunomodulatory effects holds promise for its application in a range of immune-mediated diseases, moving beyond its established role in cardiovascular medicine. Further research is warranted to fully elucidate its impact on the broader spectrum of immune cells and to translate these preclinical findings into therapeutic strategies for human diseases.

References

- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. pharmacologyeducation.org [pharmacologyeducation.org]

- 3. Thromboxane A2 modulates interaction of dendritic cells and T cells and regulates acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thromboxane A2 acts as tonic immunoregulator by preferential disruption of low-avidity CD4+ T cell–dendritic cell interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thromboxane A2 acts as tonic immunoregulator by preferential disruption of low-avidity CD4+ T cell-dendritic cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introduction to T and B lymphocytes - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Imitrodast

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imitrodast is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. By blocking the production of thromboxane A2 (TXA2), a powerful vasoconstrictor and platelet aggregator, this compound exerts significant antiplatelet and antithrombotic effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study. The information presented is intended to support further research and development of this and similar therapeutic agents.

Core Mechanism of Action

This compound's primary pharmacological effect is the selective inhibition of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin endoperoxides (PGG2 and PGH2) into thromboxane A2. By inhibiting this step, this compound effectively reduces the levels of TXA2.

A crucial consequence of this inhibition is the redirection of the prostaglandin endoperoxide precursors towards the synthesis of other prostanoids, notably prostacyclin (PGI2) and prostaglandin E2 (PGE2).[1] These prostaglandins possess vasodilatory and anti-platelet aggregation properties, which complement the reduction of the pro-aggregatory and vasoconstrictive effects of TXA2.

Quantitative Pharmacodynamic Data

The in vitro potency of this compound (also known as CS-518 or RS-5186) has been characterized through various assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of Thromboxane B2 Production

| Species | IC50 (μM) |

| Human | 0.03 |

| Rabbit | 0.02 |

| Dog | 0.04 |

| Data from studies on clotting whole blood.[2] |

Table 2: In Vitro Effect on 6-keto-Prostaglandin F1α Production

| Species | Fold Increase at 1 μM |

| Human | ~2.5 |

| Rabbit | ~3.0 |

| Dog | ~2.0 |

| Data from studies on clotting whole blood.[2] |

Table 3: In Vitro Inhibition of Platelet Aggregation

| Aggregating Agent | Species | IC50 (μM) |

| Arachidonic Acid | Human | 0.3 |

| Rabbit | 0.2 | |

| Dog | 0.5 | |

| Collagen | Human | 1.0 |

| Rabbit | 0.8 | |

| Dog | 2.0 | |

| Data from platelet-rich plasma (PRP) assays.[2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics.

In Vitro Thromboxane Synthase Inhibition Assay

This protocol is a representative method for determining the IC50 of a thromboxane synthase inhibitor like this compound.

Protocol:

-

Preparation of Platelet Microsomes:

-

Obtain fresh human, rabbit, or dog blood anticoagulated with citrate.

-

Prepare platelet-rich plasma (PRP) by centrifugation.

-

Isolate platelets from PRP by further centrifugation.

-

Wash the platelet pellet and then lyse the platelets by sonication or freeze-thawing.

-

Prepare a microsomal fraction by differential centrifugation.

-

-

Inhibition Assay:

-

Incubate the platelet microsomes with varying concentrations of this compound or vehicle control in a suitable buffer at 37°C.

-

Initiate the enzymatic reaction by adding a known amount of radiolabeled arachidonic acid (e.g., [14C]arachidonic acid).

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

-

Terminate the reaction by adding an acid (e.g., citric acid).

-

-

Quantification of Thromboxane B2:

-

Extract the arachidonic acid metabolites from the reaction mixture using an organic solvent.

-

Separate the metabolites using thin-layer chromatography (TLC).

-

Identify and quantify the amount of radiolabeled thromboxane B2 (the stable metabolite of TXA2) using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

In Vitro Platelet Aggregation Assay

This protocol describes a standard method to assess the effect of this compound on platelet aggregation.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-